molecular formula C18H16FN3O3S B2995208 2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105213-40-8

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2995208
CAS RN: 1105213-40-8
M. Wt: 373.4
InChI Key: NVFZQHWGJCLBLN-UHFFFAOYSA-N
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Description

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O3S and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Activities

Research has shown that compounds with structural similarities, particularly those with heteroaromatic groups, display significant anticonvulsant activities. For instance, derivatives of alpha-acetamido-N-benzylacetamide have been evaluated for their efficacy against seizures induced in mice, with some compounds showing comparable or superior protection to phenytoin, a well-known anticonvulsant (Kohn et al., 1993).

Anticancer Activity

Fluoro-substituted compounds, including benzopyrans and their derivatives, have been studied for their anticancer activities. Certain synthesized compounds have demonstrated low-concentration anticancer activity against human cancer cell lines, such as lung, breast, and CNS cancers, compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities. These compounds, particularly those with para-substituted methyl, hydroxy, fluoro, chloro, bromo, and nitro derivatives, have shown significant activities in models like the tail-flick technique and carrageenan-induced paw edema test (Selvam et al., 2012).

Imaging and Diagnostic Applications

Derivatives of similar structural features have been utilized in the synthesis of selective ligands for imaging purposes, such as the development of radioligands for positron emission tomography (PET) imaging. These compounds target specific proteins or receptors in the body, demonstrating potential in predicting the efficacy of treatments like gemcitabine in cancer therapy (Dollé et al., 2008).

Crystal Structure and Molecular Interactions

The study of crystal structures and hydrogen-bonded interactions of compounds with similar motifs provides insight into their molecular configuration and potential interactions in biological systems. Such investigations aid in understanding the molecular basis of drug action and optimizing drug design (Subasri et al., 2016).

properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-15-6-2-1-4-12(15)11-26-18-21-13(9-17(24)22-18)8-16(23)20-10-14-5-3-7-25-14/h1-7,9H,8,10-11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFZQHWGJCLBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(furan-2-ylmethyl)acetamide

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